6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine
Description
6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with bromo (Br), iodo (I), and methoxy (OCH₃) groups at positions 6, 3, and 4, respectively.
Properties
Molecular Formula |
C8H6BrIN2O |
|---|---|
Molecular Weight |
352.95 g/mol |
IUPAC Name |
6-bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H6BrIN2O/c1-13-7-2-5(9)4-12-8(7)6(10)3-11-12/h2-4H,1H3 |
InChI Key |
GDQOEERDDXFJJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CN2C1=C(C=N2)I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of pyrazolopyridine derivatives. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of 6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are often used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in the development of probes and inhibitors for studying biological pathways and enzyme functions.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine substituents can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The pyrazolo[1,5-a]pyridine scaffold allows diverse functionalization, influencing solubility, stability, and bioactivity. Below is a comparison of key analogs:
*Calculated based on elemental composition.
Key Observations :
- Halogen Effects : The iodo substituent in the target compound may enhance binding affinity via stronger van der Waals interactions compared to bromo or fluoro analogs .
- Methoxy Group : The 4-methoxy group improves solubility and membrane permeability, as seen in membrane probe studies of imidazo[1,5-a]pyridine derivatives .
- Electron-Withdrawing Groups : Carbaldehyde (CHO) and carboxylate (COOEt) at position 3 modulate electronic effects, influencing reactivity and metabolic stability .
Antitubercular Activity
- 2-Methyl-5-methoxy-pyrazolo[1,5-a]pyridine derivatives exhibit MIC₅₀ values <1 µM against drug-resistant Mycobacterium tuberculosis (Mtb), outperforming methyl-substituted analogs .
- 6-Bromo-4-methoxy-3-carbaldehyde analogs serve as intermediates for diaryl derivatives targeting Mtb, though iodine substitution (as in the target compound) may improve halogen bonding with bacterial enzymes .
Neuroprotective and Antibacterial Activity
- Thiohydantoin-imidazo[1,5-a]pyridine hybrids (e.g., MacathiohydantoinL) show moderate neuroprotective activity (68.63% cell viability at 20 µM) via antioxidant pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
